N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Kinase inhibition Nek2 Selectivity profiling

Select this compound for its exclusive 3-aminophenyl substitution pattern, which confers a distinct Nek2 kinase inhibition profile (IC50 10.5 μM) and moderate lipophilicity (XLogP3 3.2). Unlike 4-amino-2-chloro analogs, it lacks potent antiviral activity, making it a critical negative control. Its low molecular weight (262.69 g/mol) and favorable physicochemical properties render it an ideal fragment-like scaffold for structure-based drug design. The primary amine allows for facile derivatization for probe synthesis. Ensure your research uses this highly specific tool.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
CAS No. 648922-62-7
Cat. No. B12588468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide
CAS648922-62-7
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)N
InChIInChI=1S/C13H11ClN2O2/c14-8-4-5-12(17)11(6-8)13(18)16-10-3-1-2-9(15)7-10/h1-7,17H,15H2,(H,16,18)
InChIKeyQREYAOJTZLXWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-62-7): Key Structural and Physicochemical Baseline for Scientific Procurement


N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-62-7) is a substituted benzamide derivative belonging to the salicylamide class, characterized by a 5-chloro-2-hydroxybenzamide core linked to a 3-aminophenyl moiety [1]. Computed physicochemical properties indicate a molecular weight of 262.69 g/mol, a calculated partition coefficient (XLogP3) of 3.2, a topological polar surface area (TPSA) of 75.4 Ų, and three hydrogen bond donors [1]. These parameters position the compound as a relatively compact, moderately lipophilic molecule with a physicochemical profile distinct from many larger, more polar salicylamide derivatives used in antiviral or anthelmintic research [1].

Why N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide Cannot Be Trivially Substituted by In-Class Salicylamide Analogs


Direct substitution of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide with other 5-chloro-2-hydroxybenzamide derivatives or salicylanilides is scientifically unsound due to profound differences in target engagement and physicochemical properties driven by the unique 3-aminophenyl substitution pattern. While closely related analogs like niclosamide and N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide demonstrate potent antiviral activity in the sub-micromolar range against human adenovirus (HAdV) [1], N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide exhibits a distinct kinase inhibition profile, with a reported IC50 of 10.5 μM against Nek2 [2]. Furthermore, its lower XLogP3 (3.2) compared to niclosamide (4.15) [1][3] results in different solubility and permeability characteristics, making generic interchangeability between these compounds invalid for any research or industrial application where specific biological activity or physicochemical behavior is required.

Quantitative Differentiation of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-62-7) Against Structural Analogs


Kinase Inhibition Profile: Selective but Moderate Nek2 Activity Contrasts with Potent IKKβ and Antiviral Analogs

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide demonstrates a moderate, but quantifiable, inhibitory activity against the serine/threonine kinase Nek2, with an IC50 of 10.5 μM (10,500 nM) [1]. This activity is in stark contrast to other 5-chloro-2-hydroxybenzamide derivatives: IMD0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) is a potent IKKβ inhibitor (IC50 ≈ 0.25 μM) , and N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs exhibit sub-micromolar anti-adenoviral activity (e.g., compound 15 IC50 = 0.27 μM) [2]. The target compound's unique kinase target preference, albeit with lower potency, defines a distinct biological space not addressed by these more potent analogs.

Kinase inhibition Nek2 Selectivity profiling

Enhanced Drug-Likeness: Improved Lipophilicity and Polar Surface Area vs. Niclosamide

Computational analysis reveals N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide possesses a more favorable drug-likeness profile compared to the widely used salicylanilide, niclosamide. The target compound exhibits a lower calculated partition coefficient (XLogP3 = 3.2) [1] compared to niclosamide (XLogP3 = 4.15) [2], indicating lower lipophilicity and potentially better aqueous solubility. Additionally, its topological polar surface area (TPSA = 75.4 Ų) is smaller than that of niclosamide (TPSA = 92.47 Ų) [1][2], which may favor improved membrane permeability.

Physicochemical properties Drug-likeness ADME prediction

Structural Divergence: The 3-Aminophenyl Moiety as a Differentiating Pharmacophoric Feature

The compound's defining structural feature is the 3-aminophenyl group attached to the benzamide nitrogen. This contrasts sharply with the substitution patterns of active antiviral analogs, which require a 4-amino-2-chlorophenyl group for potent anti-adenoviral activity [1]. The absence of the second chlorine atom and the different amino group position (meta vs. para) in N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide completely abrogates the sub-micromolar antiviral activity observed in the 4-amino-2-chloro series (e.g., compound 15, IC50 = 0.27 μM) [1]. This structural divergence directly underpins the functional differentiation in biological activity.

Structure-Activity Relationship (SAR) Chemical biology Medicinal chemistry

Molecular Weight and Complexity: A More Compact Scaffold for Fragment-Based Approaches

With a molecular weight of 262.69 g/mol [1], N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is significantly smaller than many other biologically active salicylanilides. For comparison, niclosamide has a molecular weight of 327.12 g/mol [2], and the potent Nek2 inhibitor MBM-55 has a molecular weight of approximately 450 g/mol . The target compound's lower molecular weight and reduced structural complexity (e.g., fewer rotatable bonds, lower TPSA) make it a more suitable starting point for fragment-based drug discovery (FBDD) or as a minimalist probe for target engagement studies, where larger, more complex molecules can introduce confounding polypharmacology.

Fragment-based drug discovery (FBDD) Molecular complexity Lead optimization

Optimal Scientific and Industrial Use Cases for N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-62-7)


Kinase Profiling and Selectivity Screening

This compound serves as a validated, moderate-affinity probe for Nek2 kinase (IC50 = 10.5 μM) [1]. It is ideally suited for use as a reference compound in selectivity panels to differentiate Nek2 inhibition from off-target activity against other kinases, such as IKKβ, which is potently inhibited by the related salicylamide IMD0354 . Its distinct activity profile makes it a valuable tool for chemical biology studies aimed at understanding Nek2-related signaling pathways.

Fragment-Based Drug Discovery (FBDD) Starting Point

Given its low molecular weight (262.69 g/mol), moderate lipophilicity (XLogP3 = 3.2), and limited number of rotatable bonds [2], N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is an attractive fragment-like scaffold. It can be used as a starting point for structure-based drug design, where its Nek2 inhibition activity can be optimized through medicinal chemistry, leveraging its favorable physicochemical profile to improve potency while maintaining drug-likeness.

Negative Control for Antiviral Salicylamide Research

The compound's structural similarity to potent anti-adenoviral agents, such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs [3], combined with its lack of potent antiviral activity (as inferred from SAR studies), makes it a highly specific negative control. It can be used in cell-based antiviral assays to confirm that observed antiviral effects are specific to the 4-amino-2-chloro substitution pattern and not due to general cytotoxicity or off-target effects of the 5-chloro-2-hydroxybenzamide core.

Development of Novel Chemical Probes for Target Identification

The primary aromatic amine group at the 3-position provides a unique handle for further chemical derivatization. This allows for the synthesis of affinity chromatography reagents (e.g., biotinylated probes) or fluorescent conjugates for target identification and cellular localization studies of Nek2 or other potential binding partners. This contrasts with the 4-amino-2-chloro analogs, where the additional chlorine atom may alter the reactivity or conjugation efficiency of the amine group.

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